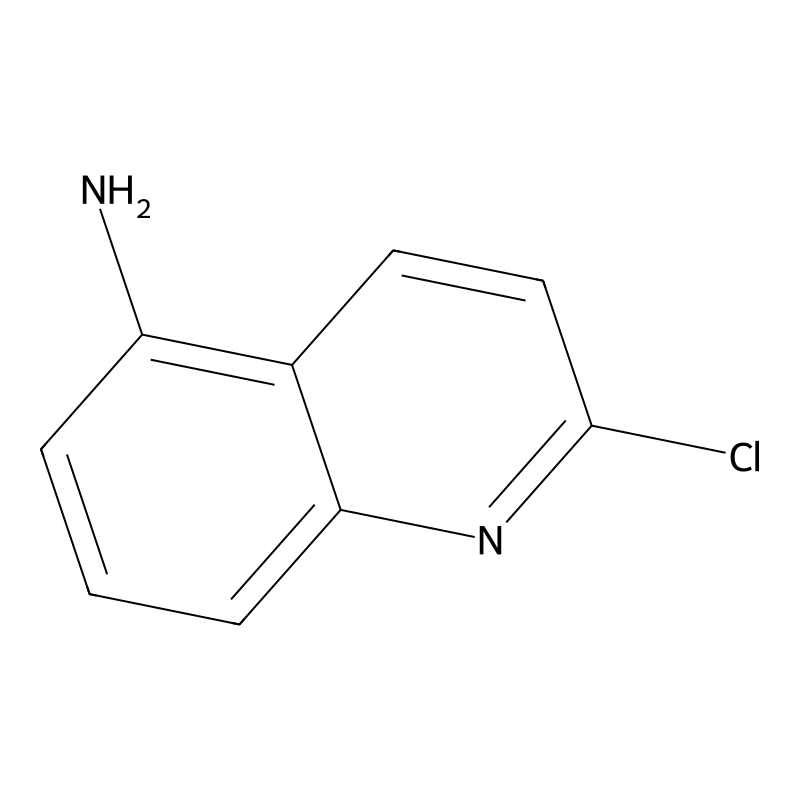2-Chloroquinolin-5-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Limited Availability of Data
Potential as a Building Block
A study describes the synthesis of various molecules containing a 2-Chloroquinolin-3-yl group, suggesting 2-Chloroquinolin-5-amine as a potential building block for these molecules, which might have various biological activities [1]. However, the study doesn't explore the applications of 2-Chloroquinolin-5-amine itself.
2-Chloroquinolin-5-amine is an organic compound featuring a quinoline structure with a chlorine atom at the second position and an amine group at the fifth position. This compound belongs to a class of heterocyclic aromatic compounds, which are characterized by a fused ring system containing nitrogen atoms. The presence of both the chlorine and amine functional groups contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.
There is no documented information available on the mechanism of action of 2-Chloroquinolin-5-amine.
As with any new compound, it is advisable to handle 2-Chloroquinolin-5-amine with caution due to lack of specific safety data. Here are some general safety considerations for handling chloroquinolines:
- Potential skin and eye irritant: Chloroquinolines can be irritating to the skin and eyes upon contact [].
- Potential respiratory irritant: Inhalation of dust or vapors should be avoided.
- Suspected to be harmful if swallowed: Standard laboratory procedures for handling unknown compounds should be followed.
- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of new compounds.
- Amination Reactions: The amine group can undergo further reactions, such as acylation or alkylation, to form derivatives.
- Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
These reactions make 2-chloroquinolin-5-amine a versatile building block in organic synthesis.
2-Chloroquinolin-5-amine exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Studies have indicated its potential as:
- Antimicrobial Agent: Research has shown that derivatives of this compound possess antibacterial and antifungal properties, making them candidates for drug development against various infections .
- Anti-inflammatory Activity: Some studies suggest that 2-chloroquinolin derivatives can inhibit inflammatory responses, indicating potential therapeutic applications in treating inflammatory diseases .
- DNA Binding: The compound has shown affinity for binding to DNA, which is crucial for its potential use as an anticancer agent .
Several synthetic routes have been developed for the preparation of 2-chloroquinolin-5-amine:
- Hofmann Rearrangement: Starting from an amide precursor, this method involves converting the amide into an isocyanate followed by hydrolysis to yield the amine .
- Curtius Rearrangement: This method involves the conversion of an acyl azide to an isocyanate intermediate, which can then be hydrolyzed to form 2-chloroquinolin-5-amine .
- Vilsmeier Reaction: Utilizing Vilsmeier reagents, quinoline derivatives can be synthesized through electrophilic aromatic substitution followed by functionalization with amines .
These methods highlight the versatility in synthesizing this compound from various starting materials.
The applications of 2-chloroquinolin-5-amine span across several fields:
- Pharmaceutical Development: Its derivatives are being explored for their potential as antimicrobial and anti-inflammatory agents.
- Chemical Research: Used as a precursor in synthesizing more complex heterocyclic compounds.
- Biological Studies: Investigated for their interactions with biological macromolecules such as DNA and proteins.
Interaction studies involving 2-chloroquinolin-5-amine have focused on its binding properties:
- DNA Binding Studies: Spectroscopic methods have demonstrated that this compound intercalates within DNA structures, influencing its biological activity .
- Molecular Docking Studies: Computational studies have been employed to predict how 2-chloroquinolin-5-amine interacts with various biological targets, aiding in drug design efforts .
These studies provide insights into its mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with 2-chloroquinolin-5-amine. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Chloroquinoline | Quinoline structure with chlorine | Used in dye synthesis |
| 4-Aminoquinoline | Amino group at position four | Known for antimalarial activity |
| 6-Chloroquinoline | Chlorine at position six | Exhibits potent antimalarial properties |
| 8-Hydroxyquinoline | Hydroxy group at position eight | Antioxidant properties |
While these compounds share a quinoline backbone, 2-chloroquinolin-5-amine's unique positioning of functional groups contributes to its distinct reactivity and biological profile.








